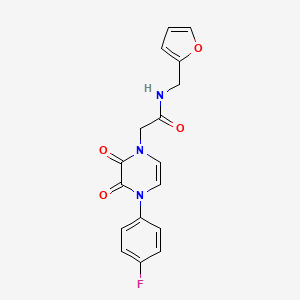
(4-ブロモ-3,5-ジメチル-1H-ピラゾール-1-イル)(モルホリノ)メタノン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)(morpholino)methanone is a heterocyclic compound that features a pyrazole ring substituted with bromine and methyl groups, and a morpholine ring attached via a methanone linkage
科学的研究の応用
- 抗寄生虫薬: 研究者らは、この化合物の誘導体を、リーシュマニア症やマラリアの治療薬としての可能性について調査してきました . 分子シミュレーション研究により、有望な結合パターンが明らかになり、原生動物寄生虫に対する有効性が示唆されました。
- ビルディングブロック: 4-ブロモピラゾールは、有機合成において汎用性の高いビルディングブロックとして役立ちます。 1,4’-ビピラゾールなど、より複雑な分子を構築するために使用できます .
- マイクロ波活性化: 研究者は、4-フルオロベンズアルデヒドを含む関連化合物の合成を促進するために、マイクロ波活性化を採用してきました .
- 抗前鞭毛体活性: このクラスの誘導体である化合物13は、リーシュマニア寄生虫に対して強力なインビトロ抗前鞭毛体活性を示しました。 分子シミュレーションは、LmPTR1ポケットへの良好な結合を示しました .
医薬品化学と創薬
有機合成と化学反応
生物学的試験と酵素阻害
多面的用途
作用機序
Target of Action
Similar compounds have shown potential against various targets .
Mode of Action
It’s likely that it interacts with its targets in a manner similar to other pyrazole derivatives .
Biochemical Pathways
Pyrazole derivatives have been known to interact with various biochemical pathways .
Pharmacokinetics
Similar compounds are known to have good bioavailability .
Result of Action
Similar compounds have shown various biological activities .
Action Environment
Similar compounds have shown stability under various conditions .
Safety and Hazards
将来の方向性
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)(morpholino)methanone typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting 3,5-dimethyl-1H-pyrazole with bromine in the presence of a suitable solvent and catalyst.
Attachment of the Morpholine Ring: The brominated pyrazole is then reacted with morpholine in the presence of a base to form the desired compound.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Types of Reactions:
Substitution Reactions: The bromine atom in the pyrazole ring can undergo nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, particularly involving the pyrazole ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted pyrazole derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of pyrazole N-oxides.
Reduction Products: Reduction can yield reduced pyrazole derivatives.
Chemistry:
Synthetic Intermediates: The compound can be used as an intermediate in the synthesis of more complex heterocyclic compounds.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology and Medicine:
Pharmacological Studies: The compound’s structure suggests potential activity as an anti-inflammatory or anticancer agent.
Drug Development: It can be explored for its potential as a lead compound in drug discovery.
Industry:
Material Science: The compound may find applications in the development of new materials with specific electronic or optical properties.
類似化合物との比較
- (3,5-dimethyl-1H-pyrazol-1-yl)(phenyl)methanone
- (4-bromo-1H-pyrazole)
- (1,5-dimethyl-1H-pyrazol-3-yl)methanone
Comparison:
- Structural Differences: The presence of the morpholine ring in (4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)(morpholino)methanone distinguishes it from other similar compounds, potentially enhancing its solubility and bioavailability.
- Reactivity: The bromine substituent in the pyrazole ring can influence the compound’s reactivity, making it more suitable for certain types of chemical reactions.
- Applications: While similar compounds may also have applications in medicinal chemistry and organic synthesis, the unique combination of substituents in (4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)(morpholino)methanone may offer distinct advantages in specific contexts.
特性
IUPAC Name |
(4-bromo-3,5-dimethylpyrazol-1-yl)-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrN3O2/c1-7-9(11)8(2)14(12-7)10(15)13-3-5-16-6-4-13/h3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXZYAMKWJPXXRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(=O)N2CCOCC2)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![ethyl 4-[2-({1-[(3-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamido]benzoate](/img/structure/B2460736.png)



![(3Z)-1-benzyl-3-{[(3,4-difluorophenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2460740.png)




![(Z)-4-(2-(4-nitrophenyl)hydrazono)-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B2460745.png)


![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3-methyl-4-propoxybenzenesulfonamide](/img/structure/B2460756.png)

